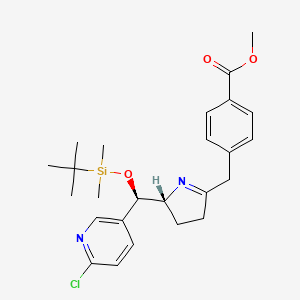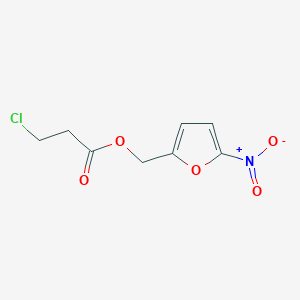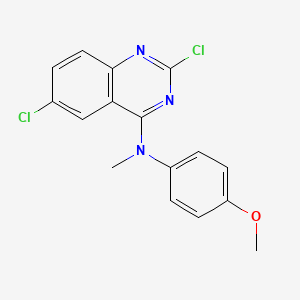
4-Quinazolinamine, 2,6-dichloro-N-(4-methoxyphenyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions, a methoxy group at the 4 position of the phenyl ring, and a methyl group attached to the nitrogen atom of the quinazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloroquinazoline and 4-methoxyaniline.
Nucleophilic Substitution: The reaction proceeds through a nucleophilic substitution mechanism, where 4-methoxyaniline reacts with 2,6-dichloroquinazoline in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide, at elevated temperatures (around 100-150°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of 2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine may involve the following steps:
Large-Scale Synthesis: The synthesis is scaled up using larger quantities of starting materials and optimized reaction conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain the final product in a pure form.
Quality Control: The final product undergoes rigorous quality control tests, including spectroscopic analysis (NMR, IR) and chromatographic techniques (HPLC) to confirm its identity and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chlorine atoms in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., dimethylformamide).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced derivatives of the quinazoline ring.
Substitution: Substituted quinazoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors for cancer treatment.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking the downstream signaling pathways involved in cell proliferation and survival. This mechanism makes it a potential candidate for the development of anticancer agents.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the quinazoline ring.
2,6-Dichloro-N-(4-methoxyphenyl)pyrimidinamine: Contains a pyrimidine ring instead of a quinazoline ring.
2,6-Dichloro-N-(4-methoxyphenyl)aniline: Similar structure but lacks the methyl group on the nitrogen atom.
Uniqueness
2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is unique due to the presence of the quinazoline ring, which imparts specific biological activity and makes it a valuable scaffold for drug development. Its ability to inhibit protein kinases distinguishes it from other similar compounds and highlights its potential in medicinal chemistry.
Propiedades
Número CAS |
827030-89-7 |
|---|---|
Fórmula molecular |
C16H13Cl2N3O |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
2,6-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C16H13Cl2N3O/c1-21(11-4-6-12(22-2)7-5-11)15-13-9-10(17)3-8-14(13)19-16(18)20-15/h3-9H,1-2H3 |
Clave InChI |
CIINIBVJXMGLHX-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


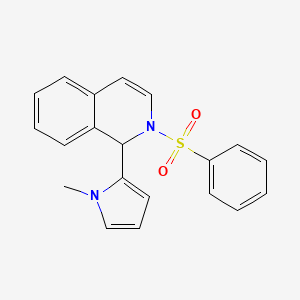

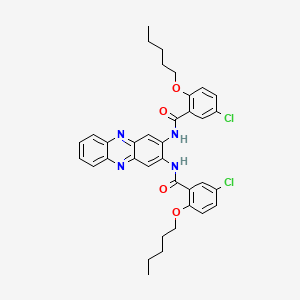


![4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12907580.png)

![Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12907588.png)

![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12907618.png)
